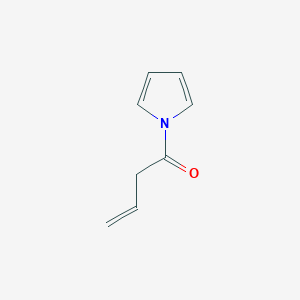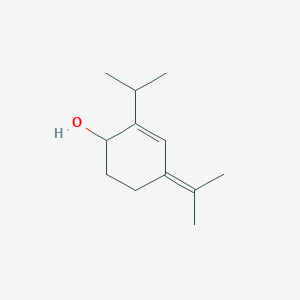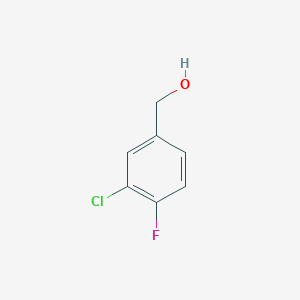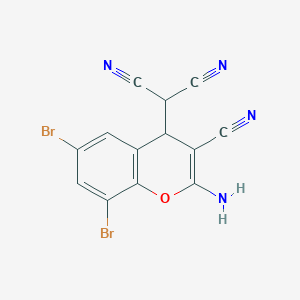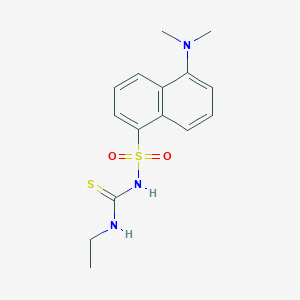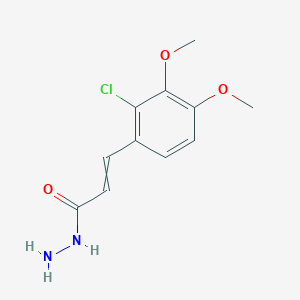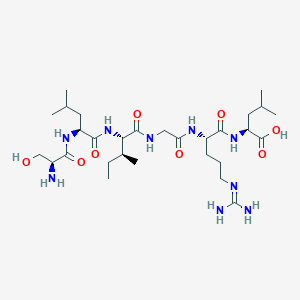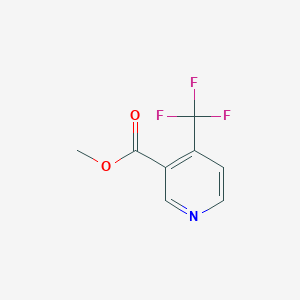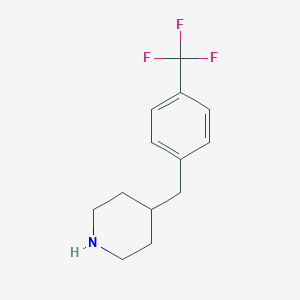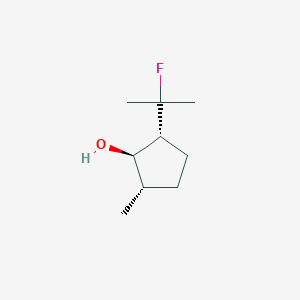
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is not fully understood. However, it has been found to have an effect on the central nervous system, specifically on the GABA-A receptor. This receptor is involved in the regulation of neurotransmitters, which play a key role in the transmission of signals between neurons.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol has various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety disorders. Additionally, it has been found to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol in lab experiments is its high potency. This allows for smaller doses to be used, which can be useful in reducing the cost of experiments. However, one of the limitations of using this compound is its potential for toxicity. Careful consideration must be taken when handling this compound to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the use of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol in scientific research. One potential direction is in the development of new drugs for the treatment of anxiety disorders. Another potential direction is in the development of new drugs for the treatment of epilepsy. Additionally, this compound could be used in the development of new anesthetics for use in surgical procedures.
Conclusion:
In conclusion, (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol is a compound that has potential applications in various fields, including pharmaceuticals. Its high potency and potential for toxicity make it a valuable tool in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and anesthetics.
Métodos De Síntesis
The synthesis of (1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol involves a multi-step process that begins with the reaction of 2-methylcyclopentanone with tert-butyl hypochlorite to yield 2-chloro-5-methylcyclopentanone. This intermediate is then reacted with 2-fluoro-2-methylpropane and sodium hydride to produce the final product.
Aplicaciones Científicas De Investigación
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol has been used in various scientific research applications. One of the most notable uses is in the development of pharmaceuticals. This compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
163959-12-4 |
|---|---|
Nombre del producto |
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol |
Fórmula molecular |
C9H17FO |
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
(1R,2R,5S)-2-(2-fluoropropan-2-yl)-5-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H17FO/c1-6-4-5-7(8(6)11)9(2,3)10/h6-8,11H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
Clave InChI |
SPGBHBZNANOGET-XLPZGREQSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H]1O)C(C)(C)F |
SMILES |
CC1CCC(C1O)C(C)(C)F |
SMILES canónico |
CC1CCC(C1O)C(C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




